2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
This compound is a quinoline-derived acetamide featuring a benzenesulfonyl group at the 3-position of the quinoline core, an ethyl substituent at the 6-position, and a 4-oxo-1,4-dihydroquinolin-1-yl scaffold. The benzenesulfonyl group enhances electron-withdrawing properties, while the benzodioxol ring may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-2-17-8-10-21-20(12-17)26(30)24(35(31,32)19-6-4-3-5-7-19)14-28(21)15-25(29)27-18-9-11-22-23(13-18)34-16-33-22/h3-14H,2,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBUPDGIASPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the benzodioxole moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid. For example, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic effects could be explored in various medical conditions.
Industry: The compound might find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide likely involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound is compared to three structurally related analogs (Table 1):
Table 1. Structural comparison highlighting substituent variations.
Functional Implications
- Lipophilicity : The benzodioxol group in the target compound and the analog from improves membrane permeability, which is critical for central nervous system (CNS) penetration .
- Steric Hindrance : The 3-methylphenyl group in ’s compound reduces steric bulk compared to benzodioxol, possibly favoring interactions with compact binding pockets .
Hypothesized Pharmacological Profiles
While explicit activity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound: The benzodioxol group may confer resistance to cytochrome P450-mediated metabolism, prolonging half-life. The ethyl group at the quinoline 6-position likely stabilizes the molecule’s planar conformation, aiding intercalation with biological targets .
- 4-Chlorophenyl Analog () : The chlorine atom could enhance electrostatic interactions with target proteins but may increase toxicity risks due to bioaccumulation .
- Dioxane-Fused Analog () : The fused dioxane ring may restrict molecular flexibility, improving selectivity for enzymes with rigid active sites (e.g., kinases or topoisomerases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
